molecular formula C14H10O2 B043051 9H-Fluorene-9-carboxylic acid CAS No. 1989-33-9

9H-Fluorene-9-carboxylic acid

Cat. No. B043051
CAS RN: 1989-33-9
M. Wt: 210.23 g/mol
InChI Key: DNVJGJUGFFYUPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-Fluorene-9-carboxylic acid and its derivatives has been explored through various methodologies, including palladium-catalyzed cross-coupling reactions. For instance, Xu et al. (2015) developed an efficient and mild synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction, highlighting the operational simplicity and high yields of this approach (Xu et al., 2015).

Molecular Structure Analysis

The molecular structure of 9H-Fluorene-9-carboxylic acid has been elucidated through various spectroscopic techniques. Studies such as those by Blackburn et al. (1996) have shown that this compound exhibits distinct hydrogen bonding patterns and molecular conformations, contributing to its unique chemical properties (Blackburn et al., 1996).

Chemical Reactions and Properties

9H-Fluorene-9-carboxylic acid participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis. The compound's reactivity has been studied in contexts such as the synthesis of complex molecules and the development of fluorescent probes for sensing applications. For example, Wang et al. (2005) investigated the fluorescence "off-on" behaviors of 9-(cycloheptatrienylidene)fluorene derivatives, showcasing the compound's potential as an acid-sensing fluorophore (Wang et al., 2005).

Scientific Research Applications

  • Linker for Solid Phase Synthesis : Henkel and Bayer (1998) identified 9-hydroxy-9-(4-carboxyphenyl)fluorene as a new linker for solid phase synthesis, although its application is somewhat hindered by the electron-withdrawing effect of the carboxamide group in the para position of the phenyl ring (Henkel & Bayer, 1998).

  • Organic Synthesis Applications : Yu Yun and Yan Da (1992) found that 9-hydroxy-fluorene-9-carboxylic acid, due to its unsymmetrical geometry and spectral characteristics, reveals potential applications in organic synthesis (Yu Yun & Yan Da, 1992).

  • Crystallography : Blackburn, Dobson Aj, and Gerkin (1996) discovered that fluorene-9-carboxylic acid exhibits hydrogen bonding and disordering of carboxyl O atoms, indicating specific crystallographic properties (Blackburn, Dobson Aj & Gerkin, 1996).

  • Thermodynamic Study : Oliveira et al. (2013) conducted a study revealing the standard molar enthalpies of formation for fluorene-9-carboxylic acid, indicating its importance in thermodynamics (Oliveira et al., 2013).

  • Electronic and Cationic Spectroscopy : Gu, Trindle, and Knee (2014) studied the electronic and cationic spectroscopy of 9-hydroxy-9-fluorene carboxylic acid, uncovering its spectroscopic properties (Gu, Trindle & Knee, 2014).

  • Directed Remote-Metalation : Tilly et al. (2005) found that the doubly charged geminal dimetallo dialkoxide group C(OM)(2) directs metalation in 2-biphenyl carboxylic acid, leading to stable 1-metallo-9H-fluorene-9,9-dimetallo dialkoxides, which has implications in chemical synthesis (Tilly et al., 2005).

  • Ionization Spectroscopy : Yang, Gu, Trindle, and Knee (2013) revealed that ionization of 9-hydroxy-9-fluorenecarboxylic acid complexes leads to small geometry changes and ionization potential shifts, highlighting its significance in ionization spectroscopy (Yang, Gu, Trindle & Knee, 2013).

  • Synthetic Method Development : Le and Goodnow (2004) developed a method for synthesizing 2(9H-fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, indicating its use in advanced organic synthesis (Le & Goodnow, 2004).

  • Photolysis Studies : Andraos et al. (1997) studied the flash photolysis of 10-diazo-9(10H)-phenanthrenone, which produces fluorene-9-carboxylic acid, providing insights into the behavior of fluorenylideneketene and fluorene-9-carboxylic acid enol in aqueous solutions (Andraos et al., 1997).

  • Chromatographic Method Development : Parups and Jones (1968) developed a chromatographic method for separating and identifying fluorene-9-carboxylic acid derivatives, enhancing understanding of their ultraviolet and fluorescence spectra (Parups & Jones, 1968).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest 9H-Fluorene-9-carboxylic acid . In case of ingestion, immediate medical assistance should be sought .

properties

IUPAC Name

9H-fluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVJGJUGFFYUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062098
Record name 9H-Fluorene-9-carboxylic acid
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9H-Fluorene-9-carboxylic acid

CAS RN

1989-33-9
Record name Fluorene-9-carboxylic acid
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Record name 9-Carboxyfluorene
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Record name 9H-Fluorene-9-carboxylic acid
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Record name 9H-Fluorene-9-carboxylic acid
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Record name 9H-Fluorene-9-carboxylic acid
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Record name Fluorene-9-carboxylic acid
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Record name 9-CARBOXYFLUORENE
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Synthesis routes and methods

Procedure details

A solution of 332 g (1.9 moles) of fluorene and 974 g (8.2 moles) of diethyl carbonate was added with cooling to keep the temperature no higher than 40° C. to a mixture of 584 g (4.6 moles) of diethyl carbonate and 186 g (2.2 moles) of potassium ethylate in a reaction vessel and the mixture was stirred at 65°-70° C. for 5 hours and was cooled to 20° C. The mixture was slowly poured into a solution of 220 g (2.2 moles) of hydrochloric acid and 500 g of water with cooling to keep the temperature at a maximum of 40° C. The product was then treated as in Example 1 to obtain 280 g of fluorene-9-carboxylic acid in the form of light-beige crystals melting at 227°-229° C. (72.7% yield based on fluorene).
Quantity
332 g
Type
reactant
Reaction Step One
Quantity
974 g
Type
reactant
Reaction Step One
Quantity
584 g
Type
reactant
Reaction Step Two
Quantity
186 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Name
Quantity
500 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
91
Citations
Y Zheng, DM Xu, SX Liu - Inorganica chimica acta, 1999 - Elsevier
… The main vibration frequencies in the free 9-hydroxy-9H-fluorene-9-carboxylic acid and the three title complexes have been assigned. The COO antisymmetric and symmetric …
Number of citations: 32 www.sciencedirect.com
XY Zhang, BN Liu, PB Wang, DK Liu - … Crystallographica Section E …, 2014 - scripts.iucr.org
… 9-(4-Bromobutyl)-9H-fluorene-9-carboxylic acid 5.0 g (0.024 mol) 9H-fluorene-9-carboxylic acid was dissolved into 120 ml THF at 273 K, a solution of n-butyllithium (2.5 M, 22 ml, 0.055 …
Number of citations: 1 scripts.iucr.org
TM Kuntz - 2012 - Citeseer
… of jet-cooled laser spectroscopic techniques and ab initio quantum chemical calculations is applied for this purpose on the chromophore 9-hydroxy-9H-fluorene-9-carboxylic acid (9FCA…
Number of citations: 3 citeseerx.ist.psu.edu
PT Todorov, RP Nikolova, ED Naydenova… - Journal of Chemical …, 2012 - Springer
… Our initial aim was to obtain 9-amino-9H-fluorene-9-carboxylic acid, 4 by alkaline hydrolysis of 2 following the previously described procedure [21]. In reality, after the alkaline hydrolysis …
Number of citations: 7 link.springer.com
JJ Wang, YH Guo, YT Wang, TY Wang - Russian Journal of Coordination …, 2014 - Springer
… all the aspects stated above, we select three representative ligands with different bulky substituent backbones, phenanthrene 9 carboxylic acid (HL1), 9H fluorene 9 carboxylic acid (HL2…
Number of citations: 5 link.springer.com
U Babhare, SK Singh - Journal of Pharmacognosy and …, 2020 - phytojournal.com
… The sex reversal in papaya is encouraged due to application of ethrel (2-chloroethylphosphonic acid) and chlorflurenol (2-chloro-9hydroxy-9H-fluorene-9-carboxylic acid) at different …
Number of citations: 2 www.phytojournal.com
F Xiao, X Dai, L Jin - Journal of Coordination Chemistry, 2008 - Taylor & Francis
Five mononuclear metal (Mn, Co, Ni, Cu, Zn) complexes have been prepared using a monoanionic tridentate ligand N-acetyl-9-hydroxyl-fluorene-9-hydrazidate (ahfhz − ) and …
Number of citations: 3 www.tandfonline.com
BM Biniak, RJ Aldrich - Weed Science, 1986 - cambridge.org
… Chlorflurenol (2-chloro-9-hydroxy-9Hfluorene-9-carboxylic acid), chlorsulfuron {2-chloro-N-[[(4methoxy-6-methyl-l,3,5-triazin-2-yl)amino] carbonyl] benzenesulfonamide}, and …
Number of citations: 76 www.cambridge.org
L Liu, F Wang, Z Li, J Wang - Asian Journal of Organic …, 2014 - Wiley Online Library
… When 9H-fluorene-9-carboxylic acid was subjected to the … Indeed, the 9-hydroxy-9H-fluorene-9-carboxylic acid was … cyclopalladation reaction produces 9H-fluorene-9-carboxylic acid (D…
Number of citations: 5 onlinelibrary.wiley.com
NO Mahmoodi, Z Khodaee - ARKIVOC, 2006 - quod.lib.umich.edu
… These results suggest that the anticipated intermediate 9-hydroxy-9H- fluorene-9-carboxylic acid (5) was initially formed but subsequently underwent facile decarboxylation to provide 9-…
Number of citations: 0 quod.lib.umich.edu

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